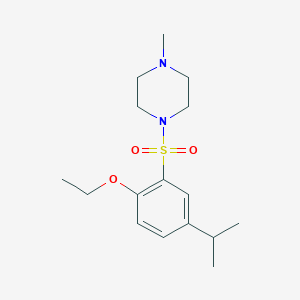
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine, also known as EIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP belongs to the class of piperazine sulfonamide compounds and has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. Additionally, this compound has been found to modulate the activity of ion channels and receptors, which play a crucial role in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. This compound has also been reported to reduce the activity of cyclooxygenase enzymes, resulting in the inhibition of prostaglandin synthesis. Moreover, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells. In terms of physiological effects, this compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. This compound has also been found to exhibit a range of pharmacological properties, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials, which may pave the way for its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of this compound. The synthesis of this compound has been optimized and can be carried out in a few steps with high yield and purity.
Applications De Recherche Scientifique
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. This compound has also been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-21-15-7-6-14(13(2)3)12-16(15)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQLQABXAIEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





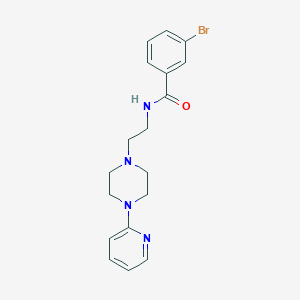

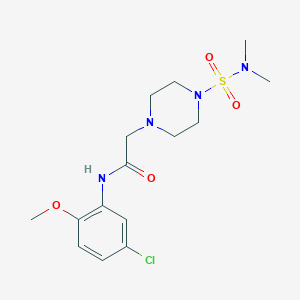
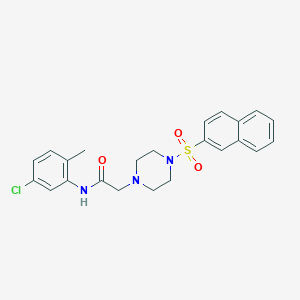
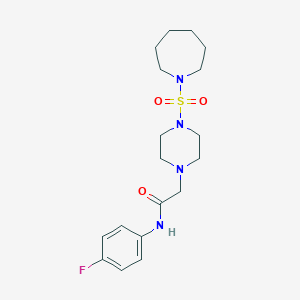
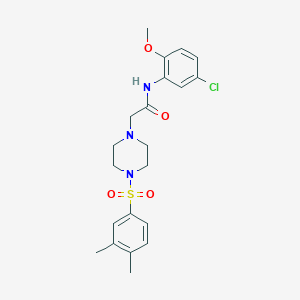
![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501575.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)
